molecular formula C15H12ClNO4 B13509424 3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid

3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid

Cat. No.: B13509424
M. Wt: 305.71 g/mol
InChI Key: VHNWXGPHRNYHAG-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid typically involves multiple steps One common method starts with the chlorination of benzoic acid to produce 5-chlorobenzoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a benzyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Produces quinones.

    Reduction: Produces benzyl derivatives.

    Substitution: Produces various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, facilitating peptide synthesis. The compound can also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-chlorobenzoic acid: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.

    4-Chlorobenzoic acid: Lacks both the amino and benzyloxycarbonyl groups, resulting in different chemical properties and reactivity.

    Benzyloxycarbonyl chloride: Used primarily as a reagent for introducing the benzyloxycarbonyl group into other molecules.

Properties

Molecular Formula

C15H12ClNO4

Molecular Weight

305.71 g/mol

IUPAC Name

3-chloro-5-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C15H12ClNO4/c16-12-6-11(14(18)19)7-13(8-12)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19)

InChI Key

VHNWXGPHRNYHAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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